molecular formula C21H24N4O4 B2596178 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021023-32-4

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2596178
CAS RN: 1021023-32-4
M. Wt: 396.447
InChI Key: REZGMFFXHCDTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indoline and pyrimidine rings in separate steps, followed by their combination. The exact methods would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure would be based on the indoline and pyrimidine rings, with the various substituents attached at the specified positions. The 3-methoxypropyl and 1,3-dimethyl groups would likely have significant effects on the shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence and position of the substituents. The indoline and pyrimidine rings are both aromatic and would therefore be expected to undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence and position of the substituents. For example, the methoxy and methyl groups could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Properties

The synthesis of related heterocyclic compounds involves various strategies to create complex structures with potential biological activities. For instance, studies have explored the synthesis of pyrrolo[3,2-c]quinoline derivatives and 1H-pyrrolo[3,2-c]quinoline-6,9-diones, highlighting the methods to obtain these compounds and their cytotoxic activities against certain cell lines, suggesting their potential application in developing anticancer agents (Helissey et al., 1987), (Helissey et al., 1987).

Chemical Properties and Reactions

The chemical properties and reactions of these compounds are significant for understanding their mechanism of action and potential use in medicinal chemistry. For example, the cascade cyclizations via biradicals/zwitterions generated from enyne-carbodiimides offer a pathway to synthesize diverse heterocyclic compounds, including pyridines and indoles, which are foundational structures in many pharmaceuticals (Li et al., 2003).

Potential Applications in Drug Discovery

The exploration of heterocyclic compounds extends to the development of drugs with anti-inflammatory, antibacterial, and antineoplastic properties. Research into the synthesis of novel chromenes and their derivatives, for instance, reveals methods that could be adapted for synthesizing compounds with improved therapeutic profiles (Li et al., 2012).

Safety and Hazards

Without specific data, it’s difficult to provide information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)10-6-12-29-3)20(27)25-11-9-14-7-4-5-8-16(14)25/h4-5,7-8,13H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGMFFXHCDTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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